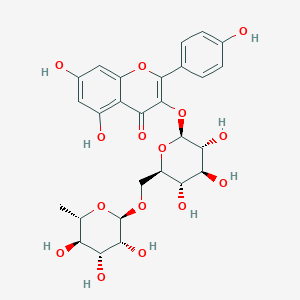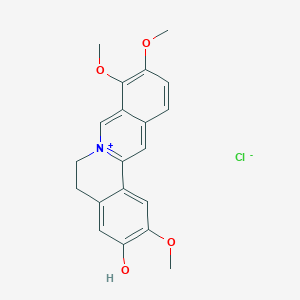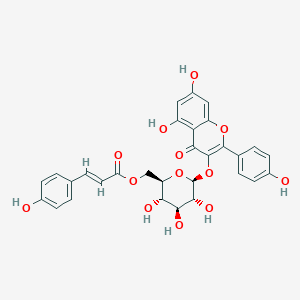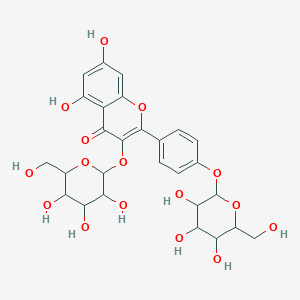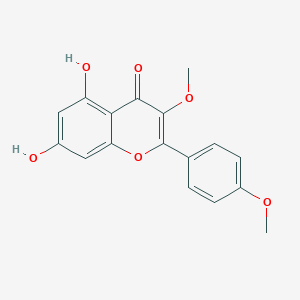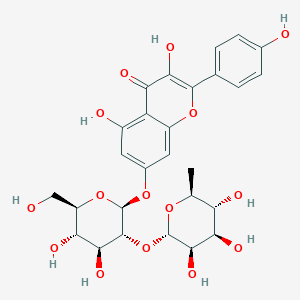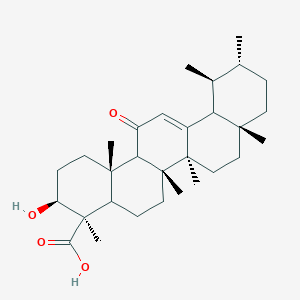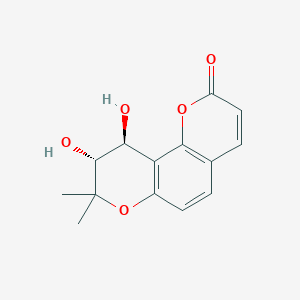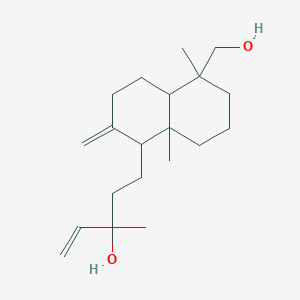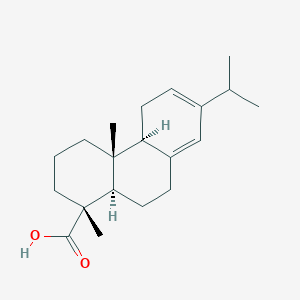
北壮胆碱
描述
科学研究应用
Norboldine has a wide range of scientific research applications:
Chemistry: Norboldine is used as a precursor in the synthesis of other complex alkaloids and as a reagent in various organic reactions.
Biology: It is studied for its potential neuroprotective effects and its ability to reduce oxidative stress in neuronal cells.
安全和危害
作用机制
Norboldine exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing neuronal damage.
Neuroprotective Mechanisms: Norboldine suppresses the activity of acetylcholinesterase and butyrylcholinesterase, blocks connexin-43 hemichannels, and reduces NF-κβ mediated interleukin release and glutamate excitotoxicity.
Molecular Targets and Pathways: The compound targets serotonergic, dopaminergic, opioid, and cholinergic receptors, making it effective in treating neurobehavioral dysfunctions.
生化分析
Biochemical Properties
Laurolitsine interacts with various enzymes and proteins to exert its effects. It stimulates glucose consumption and activates AMP-activated protein kinase (AMPK) without inducing lactic acid production or cytotoxicity in vitro .
Cellular Effects
Laurolitsine has potent antidiabetic effects with hypoglycemic activity in vivo. It improves insulin resistance, glucose tolerance, and lipid metabolism . It also protects liver, renal, and pancreatic functions, and promotes weight loss in db/db mice .
Molecular Mechanism
The molecular mechanism of Laurolitsine involves the regulation of mitochondrial oxidative phosphorylation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that Laurolitsine exhibits long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Laurolitsine vary with different dosages in animal models. It has been observed that Laurolitsine exhibits potent antidiabetic effects with hypoglycemic activity in vivo .
Metabolic Pathways
Laurolitsine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and has effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that Laurolitsine interacts with various transporters or binding proteins .
Subcellular Localization
It is known that Laurolitsine may be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Norboldine can be synthesized through various chemical routes. One common method involves the extraction from the leaves of Peumus boldus Molina. The compound is isolated using chromatographic techniques and its structure is elucidated via spectral methods such as 1D- and 2D-NMR, UV, IR, and HRFABMS .
Industrial Production Methods: Industrial production of norboldine typically involves large-scale extraction from plant sources. The leaves of Peumus boldus are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate norboldine in its pure form .
化学反应分析
Types of Reactions: Norboldine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Norboldine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of norboldine can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving norboldine often use halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidation of norboldine typically results in the formation of quinone derivatives.
Reduction: Reduction reactions yield various reduced forms of norboldine, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce halogenated derivatives of norboldine.
相似化合物的比较
Norboldine is compared with other similar alkaloids such as:
Boldine: Another alkaloid from the same plant, known for its antioxidant and hepatoprotective properties.
Norisoboldine: A natural isoquinoline alkaloid with anti-inflammatory and neuroprotective effects.
N-cyanomethylnorboldine: A derivative of norboldine with vasorelaxation activity.
Uniqueness: Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research and pharmaceutical development .
属性
IUPAC Name |
1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVJVURXKAZJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Laurolitsine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5890-18-6 | |
| Record name | Laurolitsine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
| Record name | Laurolitsine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





